Luteone

概要

説明

準備方法

Luteoneは、一般的に黄色のルピナスの根または種子から抽出されます . 一般的な抽出方法には以下が含まれます。

アルコール抽出: エタノールまたはメタノールを溶媒として使用します。

水抽出: 水を溶媒として使用します。

超音波支援抽出: 抽出プロセスを強化するために超音波を使用します.

化学反応の分析

Luteoneは、以下のものを含むさまざまな化学反応を受けます。

酸化: this compoundは、使用される酸化剤に応じて、異なる生成物を形成するように酸化することができます。

還元: 還元反応は、this compoundを対応するアルコールに変換することができます。

これらの反応で使用される一般的な試薬には、硫酸ジメチル、炭酸カリウム、ジアゾメタンが含まれます . これらの反応から生成される主な生成物には、トリメチルエーテル誘導体およびその他の置換イソフラボンが含まれます .

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

化学: 他の複雑なイソフラボンを合成するための前駆体として使用されます。

生物学: 植物防御メカニズムにおける役割とその抗真菌特性について研究されています.

科学的研究の応用

Luteone has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex isoflavones.

Biology: Studied for its role in plant defense mechanisms and its antifungal properties.

Industry: Used in the development of health products and cosmetics due to its beneficial properties.

作用機序

Luteoneは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: This compoundは活性酸素種と反応し、生物学的に活性な分解生成物を生成します.

抗炎症活性: プロ炎症性サイトカインと酵素の産生を阻害します。

類似化合物の比較

This compoundは、ゲニステイン、2'-ヒドロキシゲニステイン、およびウィグテオンなどの他のイソフラボンに似ています . 特定の化学構造と位置6のプレニル基の存在によって独特です . この構造的な特異性は、その独特の薬理作用に寄与し、さまざまな用途のための貴重な化合物にします。

類似の化合物には以下が含まれます。

- ゲニステイン

- 2'-ヒドロキシゲニステイン

- ウィグテオン

- 2,3-デヒドロキエビトン

- パルビソフラボンAおよびB

- ルピニソフラボンAおよびB .

類似化合物との比較

Luteone is similar to other isoflavones such as genistein, 2’-hydroxygenistein, and wighteone . it is unique due to its specific chemical structure and the presence of a prenyl group at position 6 . This structural uniqueness contributes to its distinct pharmacological activities and makes it a valuable compound for various applications.

Similar compounds include:

- Genistein

- 2’-Hydroxygenistein

- Wighteone

- 2,3-Dehydrokievitone

- Parvisoflavones A and B

- Lupinisoflavones A and B .

生物活性

Luteone, a prenylated isoflavone, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is primarily derived from various plant sources and belongs to the class of compounds known as prenylated flavonoids. These compounds are characterized by the presence of one or more prenyl groups, which enhance their biological activity and bioavailability. This compound has been studied for its anti-inflammatory, anti-cancer, and antifungal properties, making it a compound of interest in pharmacological research.

Antifungal Properties

This compound exhibits significant antifungal activity. Research indicates that this compound can inhibit the growth of various fungal species, making it a potential candidate for developing natural fungicides. A study highlighted its efficacy against Candida albicans, demonstrating its potential in treating fungal infections .

Anti-inflammatory Effects

In addition to its antifungal properties, this compound has shown anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This activity suggests its potential use in managing inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Studies have reported that this compound can inhibit tumor growth in vivo, particularly in breast and prostate cancer models .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound inhibits key enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It affects various signaling pathways, including NF-kB and MAPK pathways, which are crucial in inflammation and cancer .

- Antioxidant Activity : this compound exhibits antioxidant properties that protect cells from oxidative stress, contributing to its anti-inflammatory and anticancer effects.

Case Studies

Several case studies have demonstrated the effectiveness of this compound:

- Antifungal Efficacy : A study evaluated the antifungal activity of this compound against Candida albicans and found that it significantly reduced fungal load in vitro and in vivo models.

- Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, this compound supplementation led to reduced levels of inflammatory markers and improved clinical outcomes.

- Cancer Treatment : A preclinical study on breast cancer cells showed that this compound treatment resulted in a significant decrease in cell viability and induction of apoptosis compared to untreated controls.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antifungal | Inhibition of fungal growth | |

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | Induction of apoptosis |

Table 2: Case Study Outcomes

| Case Study | Condition | Outcome |

|---|---|---|

| Antifungal Study | Candida albicans | Significant reduction in fungal load |

| Inflammation Trial | Rheumatoid arthritis | Decreased inflammatory markers |

| Cancer Research | Breast cancer | Reduced cell viability; apoptosis induced |

特性

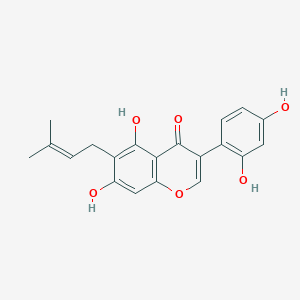

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-13-16(23)8-17-18(19(13)24)20(25)14(9-26-17)12-6-4-11(21)7-15(12)22/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPVAPMCVABQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194574 | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-56-0 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3E0232IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 227 °C | |

| Record name | Luteone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Luteone and where is it found?

A1: this compound, chemically known as 5,7,2′,4′-tetrahydroxy-6-(3,3-dimethylallyl)isoflavone, is a prenylated isoflavone primarily found in plants of the genus Lupinus (lupins). [, ] It was first isolated from the immature fruits of yellow lupin (Lupinus luteus). []

Q2: Does this compound possess any biological activities?

A2: Yes, this compound has demonstrated antifungal activity. [] Studies have shown its potential as a pre-infectional antifungal agent in lupin species. [] It's also suggested to play a role in the plant's defense mechanisms against fungal pathogens. [, , ]

Q3: How does the structure of this compound contribute to its antifungal activity?

A3: While the exact mechanism of action is still under investigation, the presence of the prenyl group at the C-6 position of the isoflavone skeleton is thought to be crucial for its antifungal activity. [, ] Modifications to this prenyl group can significantly impact its activity. [, , , ]

Q4: Can this compound be metabolized by fungi?

A4: Interestingly, fungi like Aspergillus flavus and Botrytis cinerea can metabolize this compound into various derivatives. [, , , ] This metabolic transformation often leads to a decrease in antifungal activity. [, ]

Q5: What are the major metabolites of this compound produced by fungi?

A5: Fungi typically modify the prenyl side chain of this compound. Some identified metabolites include dihydrofurano-isoflavones, isoflavones with oxygenated terminal methyl groups, and dihydropyrano-isoflavones. [, , , ]

Q6: How do the metabolites of this compound compare in terms of antifungal activity?

A6: The metabolites generally exhibit lower antifungal activity compared to this compound. For instance, 2″,3″-dihydro-3″-hydroxythis compound (AF-1) and a dihydrofuranoisoflavone (BG-1), both metabolites of this compound, showed significantly reduced toxicity against Cladosporium herbarum compared to the parent compound. []

Q7: Have any studies explored the stereochemistry of this compound and its metabolites?

A7: Yes, circular dichroism (CD) spectroscopy has been employed to investigate the stereochemistry of dihydrofurano-isoflavones derived from this compound. [] This technique helped determine the absolute configuration of specific chiral centers within these molecules. []

Q8: What is the role of this compound in lupin plants, besides its antifungal activity?

A9: this compound, along with other isoflavonoids, may be involved in regulating plant growth and development. [] For example, this compound displays a specific distribution pattern within lupin hypocotyls, suggesting a potential role in controlling cell wall peroxidase activity, which is crucial for lignification. []

Q9: How is the production of this compound and other isoflavonoids influenced by external factors?

A10: Studies show that the production of this compound and related compounds can be triggered by environmental stressors. [] For instance, treating lupin plants with fungal elicitors or copper chloride significantly increased the accumulation and secretion of this compound and other isoflavonoid aglycones. []

Q10: What analytical techniques are commonly employed to study this compound and its derivatives?

A10: Various techniques are used to isolate, characterize, and quantify this compound and its metabolites. These include:

- Chromatographic methods: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) are frequently used for separation and identification. [, , , , ]

- Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and NOE experiments, are crucial for elucidating the structure and stereochemistry. [, , , ] Additionally, CD spectroscopy provides valuable insights into the three-dimensional structure of these compounds. []

Q11: Has the chemical synthesis of this compound and related compounds been achieved?

A12: Yes, several synthetic routes for this compound and its derivatives have been developed. [, , ] These synthetic approaches typically involve palladium-catalyzed coupling reactions and provide efficient methods for obtaining these compounds. [, , ]

Q12: What are the potential applications of this compound beyond its natural role?

A13: Due to its antifungal properties, this compound has potential applications in agriculture as a natural fungicide. [, ] Its potential interaction with ERα also warrants further investigation for possible therapeutic applications related to cardiovascular health. []

Q13: Are there any known safety concerns regarding this compound?

A14: While this compound is a natural compound, detailed toxicity studies are limited. [] Further research is needed to comprehensively assess its safety profile for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。